molecular formula C18H24N2O3 B11169402 1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B11169402
M. Wt: 316.4 g/mol
InChI Key: OUGIGHRHEXIVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperidine-1-carbonyl group: This step may involve the use of piperidine and a carbonylating agent.

    Attachment of the 4-ethoxyphenyl group: This can be done through a substitution reaction using 4-ethoxyphenyl halide.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases may be used depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
  • 1-(4-Chlorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one
  • 1-(4-Fluorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

Uniqueness

1-(4-Ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the ethoxy group, which may impart specific chemical and biological properties. This uniqueness can be compared to other similar compounds that have different substituents on the phenyl ring.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C18H24N2O3/c1-2-23-16-8-6-15(7-9-16)20-13-14(12-17(20)21)18(22)19-10-4-3-5-11-19/h6-9,14H,2-5,10-13H2,1H3

InChI Key

OUGIGHRHEXIVIA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC3

solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.